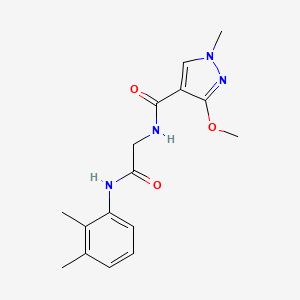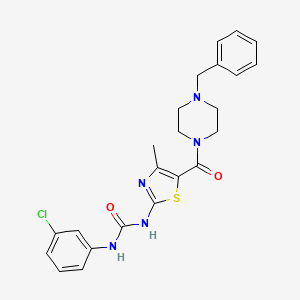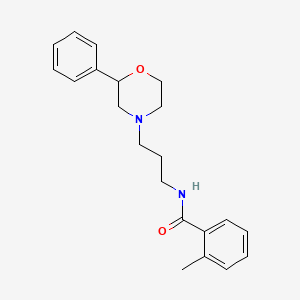
(2R,3R)-2-phenyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(2R,3R)-2,3-dibromo-3-phenylpropanoic acid”, has been described . It contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “(2R,3R)-2-phenyloxolane-3-carboxylic acid” are not detailed in the sources, it’s worth noting that chiral compounds synthesized from achiral starting materials and reagents are generally racemic . Separation of racemates into their component enantiomers is a process called resolution .Applications De Recherche Scientifique
Luminescence Sensing and Magnetism
The utilization of ether-bridged aromatic carboxylic acids in the synthesis of coordination compounds illustrates their role in crystal engineering research. These compounds, derived from structural variants similar to (2R,3R)-2-phenyloxolane-3-carboxylic acid, have been used to generate a novel series of coordination polymers, showcasing a diverse array of structural features. This versatility underlines their potential in developing materials with specific luminescent and magnetic properties, useful for sensing applications and information storage technologies (Jin-Zhong Gu et al., 2017).
Chiral Recognition and Solvating Agents
Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been synthesized to examine their applications as chiral solvating agents with amines. This research highlights the importance of carboxylic acids in enantiomeric discrimination, crucial for the development of asymmetric synthesis methods and the pharmaceutical industry's production of enantiomerically pure drugs (A. Nemes et al., 2015).
Enhancing Dielectric and Optical Properties
The modification of liquid crystals with 1,3-dioxolane terminal groups, akin to structural elements in (2R,3R)-2-phenyloxolane-3-carboxylic acid, shows significant improvement in their dielectric anisotropy and birefringence. These findings are pivotal for advancing liquid crystal display technologies, offering insights into material design for better performance and energy efficiency (Ran Chen et al., 2015).
Fluorescence Imaging and Photodynamic Therapy
A fluorescence turn-on chemosensor specific for Al(3+) demonstrates the application of carboxyl-functionalized compounds for sensitive detection and bioimaging in living cells. Such advancements underscore the role of carboxylic acid derivatives in creating effective tools for biomedical research, particularly in tracking metal ions within biological systems (Shilang Gui et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-2-phenyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVALJPWDJRTR-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-phenyloxolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)
![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)





![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)
![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)